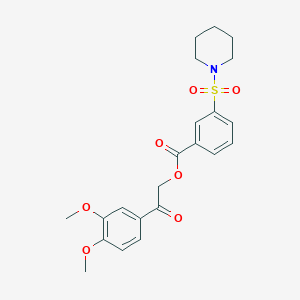![molecular formula C9H13N3OS3 B285345 3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole](/img/structure/B285345.png)
3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole, also known as MPTT, is a compound that has been extensively studied for its potential applications in scientific research. MPTT is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole is not fully understood, but it is thought to involve the formation of a stable adduct with ROS. This adduct is highly fluorescent, allowing for the detection of ROS in cells and tissues. This compound may also act as an antioxidant, scavenging ROS and preventing their harmful effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as a fluorescent probe for ROS, this compound has been shown to have anti-inflammatory and antitumor properties. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may have implications for the treatment of Alzheimer's disease, which is characterized by a deficiency in acetylcholine.
实验室实验的优点和局限性
One of the main advantages of 3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole is its selectivity for ROS. This selectivity allows for the detection of ROS in cells and tissues with high sensitivity and specificity. However, this compound has some limitations as well. For example, this compound is sensitive to pH changes, which can affect its fluorescence properties. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for the study of 3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole. One area of research is the development of this compound-based probes for the detection of other reactive species, such as reactive nitrogen species. Another area of research is the development of this compound-based therapies for the treatment of diseases such as cancer and Alzheimer's disease. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it a more valuable tool for scientific research.
合成方法
3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole can be synthesized using a variety of methods, including the reaction of 2-cyano-2-propylthioacetamide with methylthiosemicarbazide in the presence of phosphorus oxychloride. Another method involves the reaction of 2-(pyrrolidin-1-yl)acetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The yield of this compound using these methods ranges from 60-80%.
科学研究应用
3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their levels are often elevated in diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to selectively detect ROS in cells and tissues, making it a valuable tool for studying the role of ROS in disease.
属性
分子式 |
C9H13N3OS3 |
|---|---|
分子量 |
275.4 g/mol |
IUPAC 名称 |
2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H13N3OS3/c1-14-8-10-9(16-11-8)15-6-7(13)12-4-2-3-5-12/h2-6H2,1H3 |
InChI 键 |
XKTYOTCWHUXMBX-UHFFFAOYSA-N |
SMILES |
CSC1=NSC(=N1)SCC(=O)N2CCCC2 |
规范 SMILES |
CSC1=NSC(=N1)SCC(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dimethoxy-2-[({4-[(methylanilino)sulfonyl]-2-thienyl}carbonyl)amino]benzoic acid](/img/structure/B285263.png)
![2-[4-Chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285264.png)
![2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285265.png)
![2-{4-Chloro-2-methyl-5-[(3-pyridinylamino)sulfonyl]phenoxy}acetamide](/img/structure/B285266.png)
![2-[4-Chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B285267.png)
![2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide](/img/structure/B285270.png)
![2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285271.png)
![2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285272.png)
![2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide](/img/structure/B285276.png)
![2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid](/img/structure/B285277.png)
![5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B285278.png)
![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285281.png)


